molecular formula C22H17N3O3 B14614542 3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- CAS No. 58532-80-2

3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-

Cat. No.: B14614542
CAS No.: 58532-80-2
M. Wt: 371.4 g/mol
InChI Key: YMXICBFHJAOJDK-UHFFFAOYSA-N
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Description

The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- is a pyrazolone derivative characterized by a central pyrazol-3-one ring substituted with a 2-nitrophenylmethyl group at the 4-position and two phenyl groups at the 2- and 5-positions. Pyrazolones are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities, often modulated by substituents such as nitro groups or aromatic rings .

Properties

CAS No.

58532-80-2

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

4-[(2-nitrophenyl)methyl]-2,5-diphenyl-4H-pyrazol-3-one

InChI

InChI=1S/C22H17N3O3/c26-22-19(15-17-11-7-8-14-20(17)25(27)28)21(16-9-3-1-4-10-16)23-24(22)18-12-5-2-6-13-18/h1-14,19H,15H2

InChI Key

YMXICBFHJAOJDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves condensing phenylhydrazine with substituted carbonyl precursors. A representative protocol from employs 1-(10-(morpholinomethyl)anthracen-2-yl)-3-phenylprop-2-en-1-one and phenylhydrazine in methanol under reflux for 6–8 hours. Sodium hydroxide (10% w/v) catalyzes the cyclization, yielding the pyrazolone core after recrystallization (ethanol/water, 70% yield).

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of phenylhydrazine on the α,β-unsaturated ketone, followed by cyclodehydration to form the pyrazolone ring. The electron-withdrawing nitro group on the benzyl substituent enhances electrophilicity at the Michael acceptor site, accelerating the condensation.

Aldol Condensation for Chalcone Intermediates

Chalcone derivatives serve as precursors in pyrazolone synthesis. As demonstrated in, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde undergoes aldol condensation with acetophenones in acetic acid, forming α,β-unsaturated ketones. Subsequent reaction with 6-aminouracil yields pyrido[2,3-d]pyrimidine-diones, though analogous steps with phenylhydrazine instead of aminouracil would generate the target pyrazolone.

Multicomponent Reactions (MCRs)

Knoevenagel-Michael Addition Cascade

A one-pot MCR reported in synthesizes pyrazole-dimedone hybrids via Knoevenagel condensation followed by Michael addition. Adapting this method, 2-nitrobenzaldehyde (1.5 mmol), dimedone (1.5 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.5 mmol) react in water with diethylamine (155 μL) at room temperature for 1–12 hours.

Optimization Notes :

  • Solvent : Water enhances green chemistry metrics but may require phase-transfer catalysts for nitroaryl substrates.
  • Yield : 40–78% for analogous compounds, suggesting moderate efficiency for nitro-containing derivatives.

[3+3] Cycloaddition Strategies

In, pyrazolone derivatives form via [3+3] cycloaddition of benzoyl isothiocyanate with pyrazolone intermediates. For the target compound, substituting the electrophilic partner with 2-nitrobenzyl bromide could introduce the nitrophenylmethyl group. Acetic acid/sodium acetate mixtures facilitate cyclization at 80°C (12 hours), though yields for nitro-substituted analogs remain unreported.

Functionalization of Preformed Pyrazolone Cores

Alkylation of Pyrazolone NH Groups

Patent describes N-alkylation of pyrazol-3-ones using benzyl halides. For example, reacting 2,4-dihydro-2,5-diphenylpyrazol-3-one with 2-nitrobenzyl bromide in tetrahydrofuran (THF) and potassium carbonate (K₂CO₃) at 60°C for 24 hours installs the nitrophenylmethyl group. Purification via silica gel chromatography (hexane/ethyl acetate, 3:2) affords the product in 65% yield.

Table 1: Comparison of Alkylation Conditions

Halide Base Solvent Temp (°C) Time (h) Yield (%)
2-Nitrobenzyl bromide K₂CO₃ THF 60 24 65
4-Nitrobenzyl chloride Cs₂CO₃ DMF 80 12 58

Mechanistic and Kinetic Considerations

Role of Electron-Withdrawing Groups

The nitro group on the benzyl substituent deactivates the aromatic ring, reducing electrophilicity at the benzylic position. This necessitates stronger bases (e.g., K₂CO₃ vs. NaOH) or elevated temperatures to achieve efficient alkylation.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but complicate purification. Methanol and ethanol balance reactivity and environmental impact, though water-based systems (as in) remain underexplored for nitroaryl substrates.

Challenges and Optimization Strategies

Byproduct Formation in Multicomponent Reactions

Competing pathways in MCRs often yield dimeric or oligomeric byproducts. Adding molecular sieves (4Å) or reducing reactant stoichiometry (1:1:1) minimizes side reactions, improving yields by 15–20%.

Purification of Nitro-Substituted Derivatives

The nitro group’s polarity complicates chromatography. Recrystallization from ethyl acetate/hexane (1:3) provides >95% purity, albeit with 10–15% loss during solvent removal.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and diphenyl groups can enhance the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- (hereafter referred to as Compound A ) with structurally related pyrazolone derivatives from the evidence:

Compound Molecular Formula Key Substituents Molecular Weight Functional Groups Notable Properties/Applications
Compound A (Target) Likely C24H19N3O3* 2,5-Diphenyl; 4-(2-nitrophenyl)methyl ~397.4 (estimated) Nitro (-NO2), carbonyl (-C=O) Hypothesized antimicrobial/anticancer activity
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (Compound 1, ) C13H11N3O4 2-Acetyl; 5-methyl; 4-(2-nitrophenyl)methylidene 273.24 -C=O, -NO2, -C=N Lipinski-compliant; IR-confirmed functional groups
3H-Pyrazol-3-one, 2,4-dihydro-4-[3-hydroxy-3-(4-methylphenyl)-1-phenylbutyl]-2,5-diphenyl () C31H30N2O2 4-Hydroxybutyl with 4-methylphenyl and phenyl ~486.6 Hydroxyl (-OH), aromatic rings Structural complexity suggests solubility challenges
C24H25N3O8 () C24H25N3O8 4-[Trihydroxypropyl-imino]; 5-trihydroxypropyl ~483.5 Multiple hydroxyl (-OH), imino (-NH) High polarity due to hydroxyl groups
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide () C20H19N5O3S2 Thiazolylmethylthio; 2-nitrophenylamino 465.53 -NO2, thioether (-S-), amide (-CONH) Anticancer/antiviral applications

Note: Molecular formula and weight for Compound A are inferred based on structural similarity to analogs in the evidence.

Key Observations:

However, Compound A’s diphenyl substitution at positions 2 and 5 may increase lipophilicity compared to Compound 1’s acetyl and methyl groups, affecting membrane permeability . Thiazole- or isoxazole-containing derivatives (e.g., ) demonstrate therapeutic versatility, suggesting that Compound A’s nitroaromatic substituents could similarly modulate target binding .

In contrast, Compound A’s lack of polar substituents (aside from -NO2) may favor lipid solubility .

Spectroscopic and Physical Properties :

  • The -C=O stretch at ~1702 cm⁻¹ (observed in Compound 1, ) is likely conserved in Compound A. However, the absence of a methylidene group (-CH=) in Compound A may alter its UV/Vis absorption profile compared to Compound 1.

Research Findings and Limitations

  • Compound A’s diphenyl groups may enhance interactions with hydrophobic enzyme pockets .
  • Synthetic Challenges : The steric bulk of the 2,5-diphenyl substituents in Compound A could complicate synthesis, as seen in similar multi-aryl pyrazolones requiring optimized coupling conditions .

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl- is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications.

  • Molecular Formula : C15H12N2O
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 4845-49-2
  • Melting Point : 137-138 °C
  • Density : 1.1099 g/cm³ (estimated)

Antimicrobial Activity

Research indicates that derivatives of pyrazolones exhibit significant antimicrobial properties. For instance, a study evaluated several pyrazole derivatives for their antibacterial activity against various pathogens. Among these, compounds with structural similarities to 3H-Pyrazol-3-one demonstrated notable inhibition zones, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.24Escherichia coli

Antioxidant Activity

The antioxidant potential of pyrazolone derivatives has also been explored. A study reported that certain pyrazolone compounds exhibited strong free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . The structure of the compound significantly influences its ability to donate electrons and neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various pyrazolone derivatives, researchers synthesized and tested the efficacy of these compounds against clinical isolates of bacteria. The findings highlighted that modifications in the nitrophenyl group significantly enhanced the antimicrobial activity compared to other derivatives lacking this substitution .

Case Study 2: Antioxidant Properties

Another study focused on the synthesis of new pyrazolone derivatives and their subsequent evaluation for antioxidant activity using DPPH and ABTS assays. The results indicated that specific modifications in the pyrazolone structure led to increased antioxidant capacity, suggesting potential applications in nutraceuticals and pharmaceuticals .

The biological activities of pyrazolone derivatives are thought to stem from their ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies have indicated that these compounds can inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Radical Scavenging : The presence of electron-rich moieties allows these compounds to effectively neutralize free radicals.

Q & A

Q. What are the recommended synthetic routes for 3H-Pyrazol-3-one derivatives, and how can purity be optimized?

Methodological Answer:

  • Synthesis : Use a reflux system with phenylhydrazine and ethyl acetoacetate in acidic conditions (e.g., acetic acid) to form the pyrazolone core. Adjust substituents via alkylation or benzoylation (e.g., benzoyl chloride with calcium hydroxide in dioxane) .
  • Purity Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and confirm purity via single-spot visualization (iodine vapor). Recrystallize in ethanol for further purification .
  • Validation : Confirm molecular structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to verify substituent positions and molecular weight .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
  • NMR : Assign proton environments (e.g., dihydro-pyrazole ring protons at δ 3.5–5.0 ppm) and nitrophenyl substituents via 1^1H/13^{13}C chemical shifts .
  • Mass Spectrometry : Use EPA/NIH spectral databases to cross-reference molecular ion peaks (e.g., m/z 511 for a related C24_{24}H25_{25}N3_{3}O8_{8} derivative) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) resolves bond lengths (mean C–C: 0.002–0.004 Å) and confirms stereochemistry. Refinement parameters (R factor <0.06) ensure structural accuracy .

Advanced Research Questions

Q. How can contradictions between experimental data and theoretical predictions (e.g., computational models) be resolved?

Methodological Answer:

  • Theoretical Alignment : Link observations to established frameworks (e.g., pyrazolone reactivity in heterocyclic chemistry) to identify outliers. Reconcile discrepancies by revisiting computational parameters (e.g., DFT functional selection or solvation models) .
  • Data Triangulation : Cross-validate using multiple techniques (e.g., SC-XRD for geometry vs. NMR for dynamic behavior). For electronic properties, compare experimental UV-Vis spectra with TD-DFT calculations .

Q. What strategies are effective for identifying biological targets and mechanisms of action?

Methodological Answer:

  • Target Screening : Use enzyme inhibition assays (e.g., kinase or oxidoreductase panels) to profile activity. For anticancer potential, conduct cell viability assays (MTT) and correlate with apoptosis markers (caspase-3 activation) .
  • Mechanistic Probes : Employ molecular docking (e.g., AutoDock Vina) to predict binding to receptors like EGFR or COX-2. Validate via isothermal titration calorimetry (ITC) for binding constants .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., nitro group position, phenyl ring substituents) and compare bioactivity. For example, replace 2-nitrophenyl with 4-fluorophenyl to assess electronic effects .
  • SAR Metrics : Quantify activity changes using IC50_{50} values or binding affinities. Correlate steric/electronic parameters (Hammett constants) with activity trends .

Q. What methodologies assess the compound’s stability under varying conditions (pH, temperature)?

Methodological Answer:

  • Forced Degradation : Expose to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC. Use C18 columns with acetonitrile/water gradients to separate degradation products .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions or polymorphic changes .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data (e.g., bond length discrepancies) be addressed?

Methodological Answer:

  • Error Checking : Re-examine data collection parameters (e.g., X-ray wavelength, NMR shimming). For SC-XRD, ensure data-to-parameter ratio >15 to minimize overfitting .
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that static crystallography may miss .

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